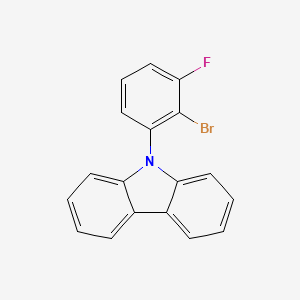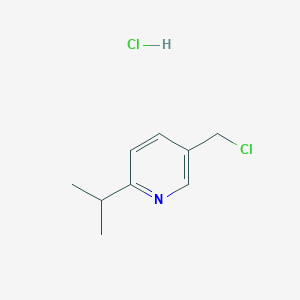![molecular formula C15H15NO3S B12504959 Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- CAS No. 100200-70-2](/img/structure/B12504959.png)
Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonamide with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Chemistry
In chemistry, benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown inhibitory effects on certain enzymes, making it a candidate for drug development .
Medicine
In medicine, derivatives of benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- are being explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes involved in disease pathways .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, photochemicals, and disinfectants. Its chemical properties make it suitable for various applications in manufacturing processes .
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase, an enzyme involved in various physiological processes. By binding to the active site of the enzyme, the compound prevents its normal function, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-phenyl-: Similar structure but with a phenyl group instead of a methoxyphenyl group.
Benzenesulfonamide, N-(4-methoxyphenyl)-: Similar structure with a methoxy group at the para position.
Benzenesulfonamide, N-(2-methoxyphenyl)-: Similar structure with a methoxy group at the ortho position.
Uniqueness
Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- is unique due to the presence of both a methoxy group and a methylene bridge, which can influence its reactivity and biological activity. This combination of functional groups provides distinct properties that can be exploited in various applications .
Properties
CAS No. |
100200-70-2 |
|---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(17,18)16-11-13-5-3-4-6-15(13)19-2/h3-11H,1-2H3 |
InChI Key |
RGUIVBCTCKGIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


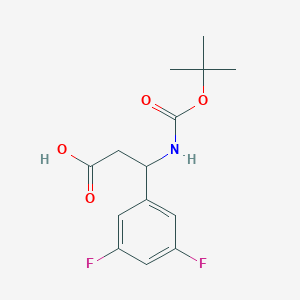
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
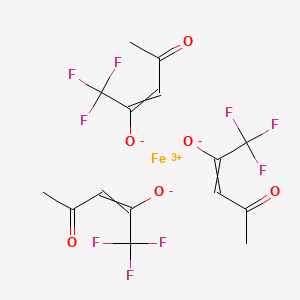
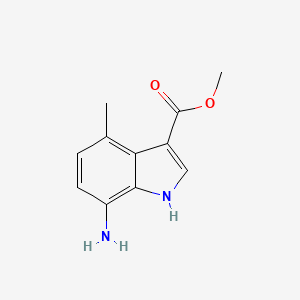
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12504914.png)
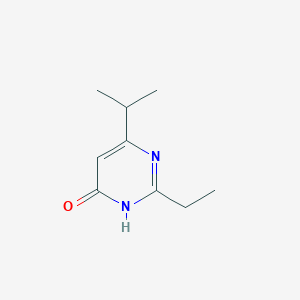
![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)

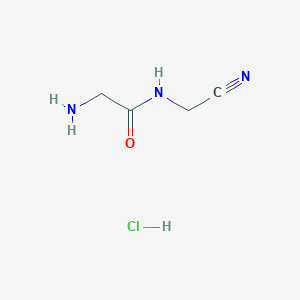
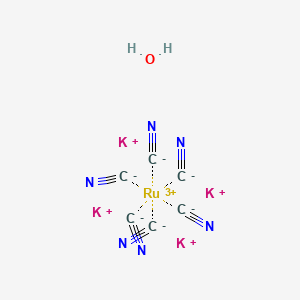
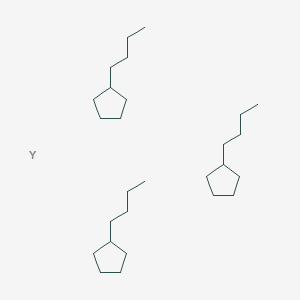
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)
